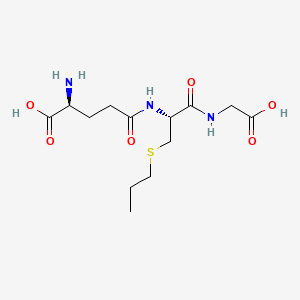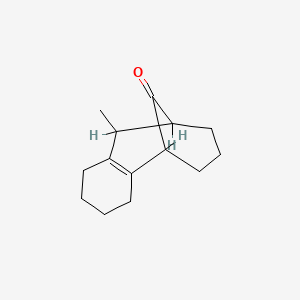
S-(Propyl)glutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(Propyl)glutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. Glutathione is a crucial antioxidant in cellular processes, protecting cells from oxidative stress and maintaining redox balance. This compound is synthesized by modifying the thiol group of cysteine with a propyl group, enhancing its stability and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(Propyl)glutathione typically involves the alkylation of glutathione with a propylating agent. One common method is the reaction of glutathione with propyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, followed by purification through techniques like high-performance liquid chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: S-(Propyl)glutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: The propyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Disulfides of this compound.
Reduction: Thiol form of this compound.
Substitution: Various alkyl or aryl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
S-(Propyl)glutathione has diverse applications in scientific research:
Chemistry: Used as a model compound to study thiol chemistry and redox reactions.
Biology: Investigated for its role in cellular redox regulation and as a potential therapeutic agent for oxidative stress-related diseases.
Medicine: Explored for its antioxidant properties and potential use in treating conditions like neurodegenerative diseases and cancer.
Industry: Utilized in the development of antioxidant formulations and as a stabilizing agent in various products.
Wirkmechanismus
S-(Propyl)glutathione exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cellular components from oxidative damage. The propyl group enhances its stability and bioavailability, making it more effective in maintaining redox balance. It also participates in detoxification processes by conjugating with harmful substances, facilitating their excretion.
Vergleich Mit ähnlichen Verbindungen
Glutathione: The parent compound, widely known for its antioxidant properties.
S-Methylglutathione: Another derivative with a methyl group instead of a propyl group.
S-Ethylglutathione: Similar to S-(Propyl)glutathione but with an ethyl group.
Uniqueness: this compound is unique due to the presence of the propyl group, which enhances its stability and potential biological activities compared to other derivatives. Its increased stability makes it a more effective antioxidant and a promising candidate for therapeutic applications.
Eigenschaften
CAS-Nummer |
24425-53-4 |
|---|---|
Molekularformel |
C13H23N3O6S |
Molekulargewicht |
349.41 g/mol |
IUPAC-Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-propylsulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H23N3O6S/c1-2-5-23-7-9(12(20)15-6-11(18)19)16-10(17)4-3-8(14)13(21)22/h8-9H,2-7,14H2,1H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22) |
InChI-Schlüssel |
IJQSYVSEZCHJFD-UHFFFAOYSA-N |
SMILES |
CCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Isomerische SMILES |
CCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Sequenz |
XXG |
Synonyme |
S-(2-propyl)glutathione S-(propyl)glutathione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-](/img/structure/B1617098.png)




![(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B1617105.png)




